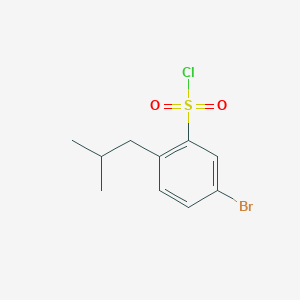

5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride” is a chemical compound with the CAS Number: 2490404-45-8 . It has a molecular weight of 311.63 .

Molecular Structure Analysis

The InChI code for “5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride” is1S/C10H12BrClO2S/c1-7(2)5-8-3-4-9(11)6-10(8)15(12,13)14/h3-4,6-7H,5H2,1-2H3 . This indicates the molecular structure of the compound.

科学的研究の応用

Synthesis and Biological Activity

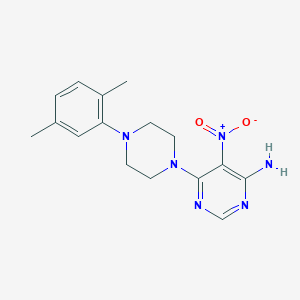

Synthesis of 5-Bromo-2-Chloropyrimidin-4-Amine Derivatives : A series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives were synthesized using a nucleophilic substitution reaction with sulfonyl and acid chlorides. These compounds, including one named N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide, showed significant antimicrobial activity against various pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Synthesis of Pyrimidine Derivatives with Antiproliferative Activity : A study focused on the synthesis of new pyrimidine derivatives, including processes involving bromine in glacial acetic acid to yield 5-bromo derivatives. Preliminary screening showed these compounds to have moderate to strong growth inhibition activity against the HEPG2 cell line, with potential as antiproliferative agents (Awad et al., 2015).

Catalytic Reactions and Arylation

Palladium-Catalysed Arylation Using Benzenesulfonyl Chlorides : A study demonstrated the use of (poly)halo-substituted benzenesulfonyl chlorides, including bromo-variants, for palladium-catalysed desulfitative arylation. These reactions showed regioselective arylations and tolerated various substituents, indicating potential applications in synthesizing complex organic compounds (Skhiri et al., 2015).

Synthesis of Benzenesulfonyl Chlorides as Coupling Partners : This study focused on the reactivity of benzenesulfonyl chlorides in palladium-catalyzed desulfitative arylation, showing that these chlorides, including bromo-variants, could be successfully coupled without cleavage of C–Br bonds. This reaction demonstrates the potential of benzenesulfonyl chlorides in accessing functionalized compounds (Beladhria et al., 2014).

Miscellaneous Applications

Synthesis of Benzosiloxaboroles : A synthesis process was developed for potassium 6-hydroxy-7-chloro-1,1-dimethyl-3,3-difluorobenzo-1,2,3-siloxaborolate from 4-bromo-2-chlorophenol. This compound was useful in various derivatizations, leading to a range of O-functionalized benzosiloxaboroles with potential antibacterial applications (Pacholak et al., 2021).

Photostimulated Reactions and Hydrodehalogenation : Research on photostimulated reactions of aryl and alkyl chlorides and bromides with the monoanion of reduced ethyl benzoate showed high yields of reduced products. This work demonstrates the potential of these compounds in photochemical processes and radical reactions (Vaillard et al., 2004).

特性

IUPAC Name |

5-bromo-2-(2-methylpropyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO2S/c1-7(2)5-8-3-4-9(11)6-10(8)15(12,13)14/h3-4,6-7H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECNIOYQQRAKKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(2-methylpropyl)benzenesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-Nitro-6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2372032.png)

![(E)-4-(Dimethylamino)-N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]but-2-enamide](/img/structure/B2372033.png)

![Ethyl 4-[2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2372035.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B2372041.png)

![3-benzyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2372044.png)

![4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2372045.png)